Cathepsin B Cleavage Rate: Val-Ala vs. Val-Cit Dipeptide Trigger
In an isolated cathepsin B enzymatic cleavage assay, the Val-Ala dipeptide linker was cleaved at approximately half the rate of the Val-Cit dipeptide linker [1]. This is a deliberate design feature, not a deficiency: the slower cleavage rate is paired with significantly lower hydrophobicity, which reduces aggregation and precipitation of the ADC conjugate in formulation and in circulation [1].
| Evidence Dimension | Relative cathepsin B cleavage rate (Val-Ala vs. Val-Cit) |
|---|---|
| Target Compound Data | Val-Ala cleaved at ~0.5× the rate of Val-Cit |
| Comparator Or Baseline | Val-Cit cleaved at 1.0× (reference rate) |
| Quantified Difference | ~2-fold slower cleavage for Val-Ala |
| Conditions | Isolated cathepsin B enzymatic assay (Iris Biotech comparative study referencing Dębowchik et al.) |
Why This Matters
A slower but still efficient cleavage rate can provide a wider therapeutic window by minimising premature payload release in circulation, while the accompanying lower hydrophobicity directly reduces aggregation—a critical quality attribute (CQA) for ADC developability.
- [1] Iris Biotech. Enzymatically Cleavable Linkers Based on Val-Cit and Val-Ala. Published 27 July 2021. Citing Dębowchik et al. comparative dipeptide study. View Source
